molecular formula C17H20Si B12582056 1-(2,6-Dimethylphenyl)-1-phenylsiletane CAS No. 646522-62-5

1-(2,6-Dimethylphenyl)-1-phenylsiletane

Cat. No.: B12582056
CAS No.: 646522-62-5
M. Wt: 252.42 g/mol
InChI Key: MBIGOFMJYNRUTQ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1-phenylsiletane is an organosilicon compound characterized by the presence of a siletane ring, which is a four-membered ring containing silicon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-1-phenylsiletane typically involves the reaction of 2,6-dimethylphenylsilane with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the siletane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1-phenylsiletane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silanes.

    Substitution: The siletane ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted siletanes depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1-phenylsiletane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and stability.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1-phenylsiletane involves its interaction with various molecular targets. The silicon atom in the siletane ring can form bonds with other atoms, facilitating the formation of new compounds. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of silanols, siloxanes, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylphenyl)-1-phenylsilane: Similar structure but lacks the siletane ring.

    1-Phenylsiletane: Contains a siletane ring but lacks the 2,6-dimethylphenyl group.

    2,6-Dimethylphenylsilane: Contains the 2,6-dimethylphenyl group but lacks the siletane ring.

Uniqueness

1-(2,6-Dimethylphenyl)-1-phenylsiletane is unique due to the presence of both the siletane ring and the 2,6-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and synthetic chemistry.

Properties

CAS No.

646522-62-5

Molecular Formula

C17H20Si

Molecular Weight

252.42 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-1-phenylsiletane

InChI

InChI=1S/C17H20Si/c1-14-8-6-9-15(2)17(14)18(12-7-13-18)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

MBIGOFMJYNRUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)[Si]2(CCC2)C3=CC=CC=C3

Origin of Product

United States

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